6-ethyl-5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrido[2,3-d]pyrimidine-dione class, characterized by a fused bicyclic scaffold with substituents at positions 1, 3, 5, and 4. The specific substitutions include:
- 1- and 3-methyl groups: These enhance steric stability and influence the compound’s solubility .
- 6-Ethyl group: A moderate alkyl chain that balances lipophilicity and metabolic stability.
- 5-(4-Isopropylphenyl)amino group: A bulky aromatic amine that may contribute to target binding via π-π interactions or hydrogen bonding .
Pyrido[2,3-d]pyrimidine-diones are studied for their kinase inhibitory activity, particularly targeting eukaryotic elongation factor-2 kinase (eEF-2K), which is implicated in cancer progression .
Properties
IUPAC Name |
6-ethyl-1,3-dimethyl-5-(4-propan-2-ylanilino)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-6-13-11-21-18-16(19(25)24(5)20(26)23(18)4)17(13)22-15-9-7-14(8-10-15)12(2)3/h7-12H,6H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTQGTROGNYNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NC3=CC=C(C=C3)C(C)C)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-ethyl-5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including potential applications in cancer therapy and as kinase inhibitors. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrido-pyrimidine core with substituents that enhance its biological activity.
The mechanism by which this compound exerts its biological effects primarily involves inhibition of eukaryotic elongation factor-2 kinase (eEF-2K), a critical regulator of protein synthesis. Inhibition of eEF-2K leads to reduced protein synthesis in cancer cells, thus inhibiting tumor growth.
In vitro studies have demonstrated that this compound exhibits an IC50 value of approximately 420 nM against eEF-2K. This suggests a potent inhibitory effect that could be leveraged for therapeutic purposes in oncology .
1. Inhibition of eEF-2K
The compound has been evaluated for its ability to inhibit eEF-2K activity in various cancer cell lines. Notably:
- Cell Line: MDA-MB-231 (breast cancer)
- Effect: Significant reduction in eEF-2K activity.
This is particularly relevant as eEF-2K is often upregulated in cancer cells, contributing to their survival and proliferation under stress conditions.
2. Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has identified key modifications that enhance the biological efficacy of pyrido[2,3-d]pyrimidine derivatives:
| Modification | Effect on Activity |
|---|---|
| Ethyl group at R1 | Essential for activity |
| CONH₂ at R2 | Enhances binding affinity |
| Cyclopropyl at R3 | Contributes to potency |
The presence of an ethyl group and a carboxamide moiety at specific positions on the pyrido-pyrimidine scaffold has been found to significantly increase the compound's inhibitory potency against eEF-2K .
Case Study 1: In Vitro Efficacy
A study conducted by researchers synthesized a series of pyrido[2,3-d]pyrimidine derivatives and tested their effects on eEF-2K inhibition. Compound 6 (the focus of this article) was shown to have superior efficacy compared to other derivatives with an IC50 value indicating strong inhibition .
Case Study 2: Cancer Cell Proliferation
In experiments involving MDA-MB-231 breast cancer cells treated with varying concentrations of compound 6, a dose-dependent decrease in cell viability was observed. This suggests that the compound not only inhibits eEF-2K but also impacts overall cell proliferation .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrido[2,3-d]pyrimidine-dione Derivatives
Characterization :
- 1H/13C NMR : Confirms substitution patterns (e.g., methyl singlet at δ 3.2–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- LCMS : Molecular ion peaks (e.g., m/z 384.2 [M+H]+) validate purity .
Physical and Chemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
